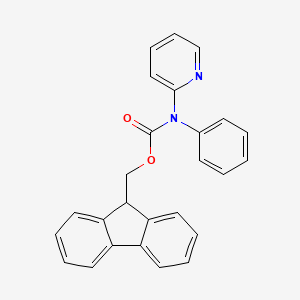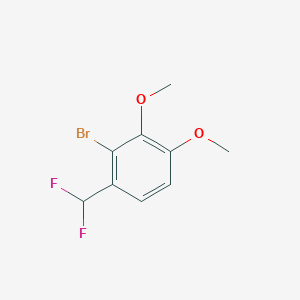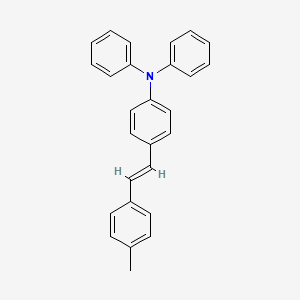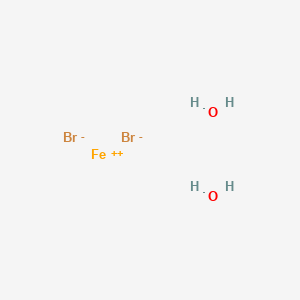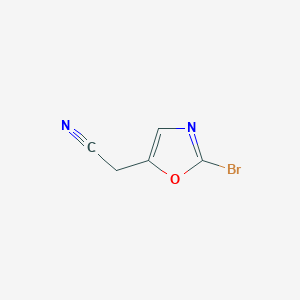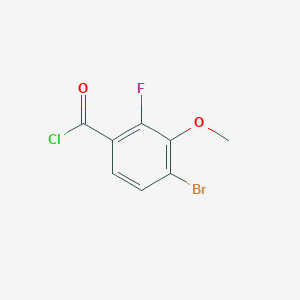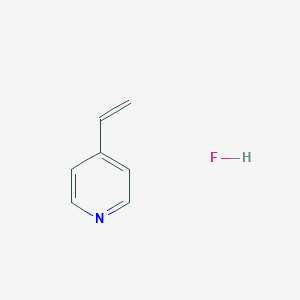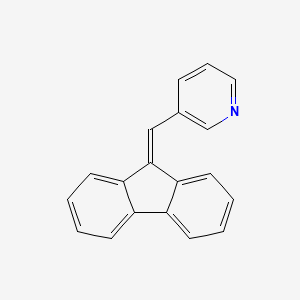
3-(9h-Fluoren-9-ylidenemethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9H-Fluoren-9-ylidenemethyl)pyridine: is an organic compound with the molecular formula C19H13N It is characterized by a pyridine ring attached to a fluorenylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylidenemethyl)pyridine typically involves the condensation of fluorenone with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(9H-Fluoren-9-ylidenemethyl)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Reduced forms of the fluorenylidene moiety.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(9H-Fluoren-9-ylidenemethyl)pyridine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-(9H-Fluoren-9-ylidenemethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorenylidene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions influence the compound’s biological activity and its role in catalysis.
Vergleich Mit ähnlichen Verbindungen
- 9H-Fluoren-9-ylidenemethylbenzene
- 9H-Fluoren-9-ylidenemethylthiophene
- 9H-Fluoren-9-ylidenemethylfuran
Comparison: Compared to these similar compounds, 3-(9H-Fluoren-9-ylidenemethyl)pyridine is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and coordination capabilities. This makes it more versatile in forming complexes with metals and participating in a wider range of chemical reactions.
Eigenschaften
CAS-Nummer |
3239-00-7 |
|---|---|
Molekularformel |
C19H13N |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
3-(fluoren-9-ylidenemethyl)pyridine |
InChI |
InChI=1S/C19H13N/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)12-14-6-5-11-20-13-14/h1-13H |
InChI-Schlüssel |
BLCSWOVDOADBOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


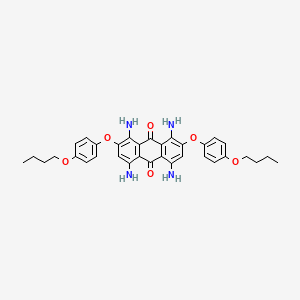


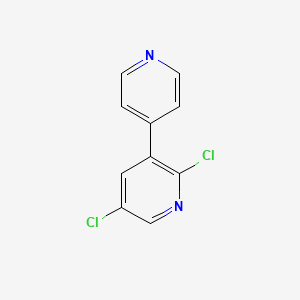
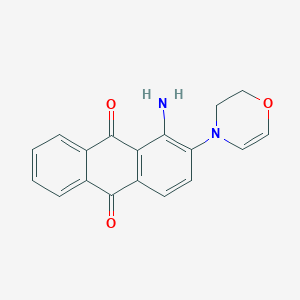
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
